molecular formula C12H13NO3 B2602109 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde CAS No. 887032-09-9

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde

Cat. No.: B2602109
CAS No.: 887032-09-9
M. Wt: 219.24
InChI Key: NBFMDBUJDCKMLW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde ( 887032-09-9) is a high-value indole derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a key synthetic intermediate in the preparation of complex heterocyclic systems. Recent scientific literature highlights its application in an efficient synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indoles, which are privileged scaffolds found in compounds with diverse biological activities, including antidepressant, neuroprotective, and anti-cancer effects . The 2,3-dihydroxypropyl side chain enhances the molecule's versatility, allowing for further functionalization and diversification. Researchers value this compound for constructing molecular libraries in drug discovery efforts, particularly for developing fused indole structures that are challenging to access by other means . The parent structure, indole-3-carbaldehyde, is recognized as a metabolite of dietary L-tryptophan and exhibits intrinsic biological activity, acting as an agonist at the aryl hydrocarbon receptor in intestinal immune cells and stimulating interleukin-22 production . Indole-3-carbaldehyde derivatives have also demonstrated notable antifungal properties in agricultural research, showing efficacy against plant pathogens like Fusarium solani through disruption of mitochondrial function . Furthermore, structurally related indole-3-carbaldehyde derivatives serve as essential precursors in multicomponent reactions for generating pharmaceutically relevant scaffolds . This product is provided for research applications only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-(2,3-dihydroxypropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMDBUJDCKMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.

    Functionalization: The indole is functionalized at the 3-position to introduce the aldehyde group. This can be achieved through a Vilsmeier-Haack reaction, where indole reacts with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphoryl chloride) to yield 3-formylindole.

    Addition of 2,3-Dihydroxypropyl Group: The 3-formylindole is then subjected to a reaction with glycidol (2,3-epoxypropanol) under acidic or basic conditions to introduce the 2,3-dihydroxypropyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products

    Oxidation: 1-(2,3-Dihydroxypropyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(2,3-Dihydroxypropyl)-1H-indole-3-methanol.

    Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde has been investigated for its potential anticancer activities. Studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Indole derivatives are known to target bacterial cell walls and disrupt microbial metabolism, which can lead to effective treatments against resistant strains .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic additions and condensation reactions to form more complex indole derivatives. These derivatives are crucial for synthesizing biologically active compounds .

Synthesis of Heterocycles:
The compound is also used as a precursor in synthesizing diverse heterocyclic compounds. Its carbonyl group facilitates C–C and C–N coupling reactions, leading to the formation of various heterocyclic frameworks that are important in pharmaceuticals .

Biological Studies

Biosynthetic Pathways:
Studies have explored the biosynthetic pathways involving indole compounds, including this compound. Research indicates that these pathways contribute to plant defense mechanisms against pathogens, highlighting the ecological significance of indoles in nature .

Metabolite Profiling:
Recent advances in metabolomics have allowed researchers to profile metabolites derived from this compound in different biological systems. This profiling aids in understanding the metabolic fate of indoles and their roles in physiological processes .

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against resistant bacterial strains
Organic SynthesisBuilding block for complex moleculesUsed in nucleophilic addition reactions
Synthesis of heterocyclesFacilitates C–C and C–N coupling reactions
Biological StudiesPlant defense mechanismsInvolved in biosynthetic pathways
Metabolite profilingHelps understand metabolic processes

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against various fungal strains. Results indicated a dose-dependent inhibition of fungal growth, suggesting its potential as a new antifungal agent.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the aldehyde and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Indole 1-Position Key Properties References
1-Ethyl-1H-indole Ethyl (C2H5) Hydrophobic; limited solubility in polar solvents. Used in organic synthesis.
1-(3-Chloropropyl)indole-3-carboxaldehyde 3-Chloropropyl (Cl-C3H6) Reactive chlorine atom enables nucleophilic substitution; moderate toxicity.
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde 2,3-Dihydroxypropyl (HO-C3H6) Hydrophilic due to hydroxyl groups; enhanced biocompatibility and solubility.

Analysis :

  • The ethyl group in 1-Ethyl-1H-indole contributes to hydrophobicity, limiting its utility in aqueous systems .
  • The chloropropyl group in 1-(3-Chloropropyl)indole-3-carboxaldehyde introduces electrophilic reactivity, making it suitable for alkylation or cross-coupling reactions .
  • The dihydroxypropyl group in the target compound improves solubility in polar solvents (e.g., water, methanol) and may enhance biocompatibility, as seen in analogous dihydroxypropyl-containing polymers used in biomedical applications .

Functional Group Comparison: Carbaldehyde vs. Carboxylate Esters

Table 2: Reactivity and Spectral Data

Compound Name Functional Group Key Spectral Data (¹H-NMR) Reactivity Profile References
Methyl 1-methyl-β-carboline-3-carboxylate Ester (COOCH3) δ 4.03 (s, COOCH3); δ 9.17 (s, aromatic H) Stable under basic conditions.
This compound Aldehyde (CHO) Not directly reported; expected δ ~9.5–10.0 (CHO) Reactive in Schiff base formation.

Analysis :

  • Ester-containing compounds like Methyl 1-methyl-β-carboline-3-carboxylate exhibit stability in basic media, making them suitable for prolonged reactions .
  • The carbaldehyde group in the target compound is more electrophilic, enabling rapid condensation with amines or hydrazines. This reactivity is critical for constructing fused heterocycles or pharmaceutical intermediates .

Analysis :

  • The chloropropyl derivative poses higher toxicity due to its reactive chlorine atom, requiring stringent safety protocols .
  • The dihydroxypropyl group may reduce volatility compared to ethyl or chloropropyl analogs, but its hydroxyl groups could increase hygroscopicity, necessitating dry storage conditions .

Biological Activity

1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Covalent Bond Formation : Similar to other indole derivatives, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions.
  • Antioxidant Properties : It may act as an antioxidant, reducing oxidative stress by modulating reactive oxygen species (ROS) levels in cells .
  • Inflammatory Response Modulation : The compound has been shown to influence inflammatory pathways, potentially through the activation of the aryl hydrocarbon receptor (AhR) pathway .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In studies involving indole derivatives, compounds structurally similar to this compound showed notable activity against:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) .
  • Candida albicans : Moderate antifungal activity was observed, with MIC values indicating potential therapeutic use in treating fungal infections .

Anti-inflammatory Effects

Research indicates that indole derivatives can alleviate inflammation. For instance, compounds like this compound may reduce levels of pro-inflammatory cytokines and modulate immune responses through pathways involving AhR and Nrf2 .

Study on Gut Health

A murine model study explored the impact of indole-derived compounds on gut health. The administration of this compound improved gut mucosal integrity and reduced liver inflammation by restoring the balance of gut microbiota . This suggests a potential application in treating conditions like primary sclerosing cholangitis.

Oxidative Stress Reduction

In vivo studies have shown that this compound can significantly lower oxidative stress markers in tissues affected by high-fat diets. The reduction of ROS levels in both aortic and liver tissues highlights its systemic antioxidant capabilities .

Data Table: Biological Activities of this compound

Activity TypePathogen/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureus (MRSA)MIC = 1 μg/mL
AntifungalCandida albicansModerate activity (MIC = 7.80 μg/mL)
Anti-inflammatoryMurine model for PSCRestored gut mucosal integrity
AntioxidantHigh-fat diet-induced oxidative stressReduced ROS levels

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formylation of the indole core using the Vilsmeier-Haack reaction, where POCl₃ and DMF generate an electrophilic chloroiminium intermediate. This reacts with 1H-indole to yield 1H-indole-3-carbaldehyde .
  • Step 2 : Introduction of the 2,3-dihydroxypropyl group via SN2 substitution. Sodium hydride deprotonates the indole nitrogen, enabling reaction with a dihydroxypropyl halide (e.g., 3-chloro-1,2-propanediol). Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and the dihydroxypropyl group’s methylene/methine signals.
  • IR : A strong C=O stretch (~1680 cm⁻¹) verifies the aldehyde.
  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve ambiguities, particularly for regiochemical assignments .

Advanced Research Questions

Q. How can researchers address low yields during dihydroxypropyl group installation?

Common challenges include steric hindrance at the indole N1 position and competing side reactions. Strategies include:

  • Using excess sodium hydride to ensure complete deprotonation .
  • Protecting the dihydroxypropyl group’s hydroxyls with acetals or silyl ethers to prevent undesired nucleophilic side reactions .
  • Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .

Q. What role does the dihydroxypropyl group play in modulating biological activity?

The dihydroxypropyl moiety enhances solubility in aqueous media due to its hydrophilic hydroxyl groups. This facilitates interactions with polar binding pockets in enzymes or receptors, as seen in structurally similar indole derivatives studied for enzyme inhibition . Computational docking studies can further elucidate hydrogen-bonding interactions .

Q. How should discrepancies in reported melting points or NMR data be resolved?

Contradictions often arise from impurities or polymorphic forms. Recommendations:

  • Reproduce synthesis under inert conditions (N₂/Ar) to minimize oxidation .
  • Use HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Cross-validate data with high-resolution mass spectrometry (HRMS) and X-ray structures .

Q. What derivatization strategies are feasible for the aldehyde group?

The aldehyde is a versatile handle for:

  • Condensation reactions : Formation of Schiff bases with amines for ligand design .
  • Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enabling further functionalization (e.g., esterification) .
  • Knoevenagel reactions : Conjugation with active methylene compounds to extend π-conjugation .

Methodological Considerations

Q. What solvents and storage conditions optimize compound stability?

  • Storage : Under argon at –20°C to prevent aldehyde oxidation and hygroscopic degradation .
  • Solvents for assays : DMSO (for stock solutions) diluted in PBS or ethanol/water mixtures (≤5% v/v) to maintain solubility without denaturing proteins .

Q. How can crystallographic data resolve ambiguous regiochemistry?

SHELX-based refinement of X-ray structures identifies bond lengths and angles, distinguishing between N1- and C3-substituted isomers. For example, the dihydroxypropyl group’s spatial arrangement can be validated via intermolecular hydrogen-bonding networks in the crystal lattice .

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